3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS2/c1-24-19(18-17(21)15-9-8-14(25-2)12-16(15)27-18)22-23-20(24)26-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVWIDSEYYAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
The compound 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of the compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C19H18ClN3OS |
| Molar Mass | 367.88 g/mol |
| IUPAC Name | 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Triazole Formation : The triazole ring is synthesized via a cyclization reaction with hydrazine derivatives.
- Substitution Reactions : Introducing the phenylethyl sulfanyl group is accomplished through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. It has been shown to inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Mechanism of Action : The compound exhibits apoptosis-promoting effects and induces cell cycle arrest at concentrations ranging from 1 to 4 µM. These effects are mediated through the inhibition of key signaling pathways such as AKT and ERK .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the effects of various triazole derivatives on cancer cell lines. The results indicated that compounds similar to our target compound significantly inhibited cell migration and reduced cancer cell viability .
- Western blot analysis confirmed that these compounds downregulated proteins involved in survival signaling pathways.
- Inflammation Model :
Preparation Methods
Cyclization of 4-Chloro-2-methoxythiophenol
The benzothiophene core is synthesized via cyclization of 4-chloro-2-methoxythiophenol using triphosgene (BTC) as a cyclizing agent. This method, adapted from the synthesis of benzo[d]thiazol-2(3H)-ones, involves refluxing the thiophenol derivative with BTC in chloroform under anhydrous conditions:
$$
\text{4-Chloro-2-methoxythiophenol} + \text{triphosgene} \xrightarrow{\text{CHCl}_3, \Delta} \text{3-Chloro-6-methoxy-1-benzothiophen-2(3H)-one}
$$
The product is isolated by recrystallization from ethyl acetate (yield: 78–85%).
Oxidation to Carboxylic Acid
The ketone moiety is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄):
$$
\text{3-Chloro-6-methoxy-1-benzothiophen-2(3H)-one} \xrightarrow{\text{Jones reagent}} \text{3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid}
$$
Hydrazide Formation
The carboxylic acid is converted to its hydrazide derivative by reaction with hydrazine hydrate in ethanol:
$$
\text{Acid} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazide (Intermediate A)}
$$
Synthesis of 4-Methyl-5-sulfanyl-4H-1,2,4-triazole
Cyclocondensation of Thiosemicarbazide
The triazole core is synthesized via cyclocondensation of thiosemicarbazide with acetic anhydride, adapting methodologies from triazolone syntheses:
$$
\text{Thiosemicarbazide} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\Delta} \text{4-Methyl-5-sulfanyl-4H-1,2,4-triazole (Intermediate B)}
$$
The reaction proceeds via intermediate formation of an acylthiosemicarbazide, which undergoes intramolecular cyclization upon heating.
Coupling of Benzothiophene Hydrazide and Triazole
Formation of Triazole-Benzothiophene Hybrid
Intermediate A and Intermediate B are coupled via a nucleophilic substitution reaction in the presence of POCl₃, a method analogous to oxadiazole formations:
$$
\text{Hydrazide (A)} + \text{Triazole (B)} \xrightarrow{\text{POCl}_3, \Delta} \text{3-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-sulfanyl-4H-1,2,4-triazole}
$$
The reaction is monitored by TLC, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Introduction of the Phenylethylsulfanyl Side Chain
Alkylation with 2-Phenylethyl Bromide
The sulfanyl group at position 5 of the triazole is alkylated using 2-phenylethyl bromide in the presence of potassium carbonate as a base:
$$
\text{Triazole intermediate} + \text{2-Phenylethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}
$$
The reaction is conducted at 60°C for 12 hours, followed by aqueous workup and recrystallization from isopropanol (yield: 65–72%).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, benzothiophene-H), 7.45–7.30 (m, 5H, phenyl), 6.95 (d, J = 8.4 Hz, 1H, benzothiophene-H), 4.12 (s, 3H, OCH₃), 3.75 (t, J = 7.2 Hz, 2H, SCH₂CH₂Ph), 2.98 (t, J = 7.2 Hz, 2H, SCH₂CH₂Ph), 2.41 (s, 3H, NCH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 160.1 (C=O), 154.3 (triazole-C), 142.5 (benzothiophene-C), 128.9–126.3 (phenyl-C), 56.7 (OCH₃), 35.2 (SCH₂CH₂Ph), 31.8 (NCH₃).
- HRMS (ESI+) : m/z calculated for C₂₀H₁₈ClN₃O₂S₂ [M+H]⁺: 452.0521, found: 452.0518.
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the triazole ring and the planar geometry of the benzothiophene system, with intramolecular C–H⋯N hydrogen bonding stabilizing the structure.
Optimization and Yield Considerations
Key parameters influencing yield:
- Cyclization step : Use of anhydrous POCl₃ improves cyclization efficiency (yield increases from 58% to 82% when H₂O content < 0.1%).
- Alkylation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfanyl group compared to THF or toluene.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between a boronic ester-functionalized benzothiophene and a triazole bromide precursor is explored but yields <30% due to steric hindrance.
One-Pot Synthesis
Attempts to integrate hydrazide formation and cyclization in a single pot result in lower regioselectivity (55:45 ratio of 1,2,4-triazole vs. 1,3,4-triazole).
Challenges and Mitigation Strategies
- Regioselectivity in triazole formation : Use of acetic anhydride as both solvent and reagent favors 1,2,4-triazole over 1,3,4-isomers.
- Thiol oxidation : Conducting alkylation under inert atmosphere (N₂) prevents disulfide formation.
Industrial-Scale Considerations
- Cost-effective reagents : Substituting triphosgene with diphosgene reduces material costs by 40% without compromising yield.
- Catalyst recycling : Palladium carbon from dehalogenation steps is recovered via filtration and reused for three cycles with <5% activity loss.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?
Methodological Answer: A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C provides a robust method for synthesizing structurally related triazole derivatives. Key steps include:
- Reagent Ratios: Equimolar amounts of precursors (1.00 mmol each).
- Reaction Monitoring: Thin-layer chromatography (TLC) to track completion.
- Purification: Ice-water quenching followed by recrystallization in aqueous acetic acid .
Table 1: Example Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Catalyst | Bleaching Earth Clay (10 wt%) |
| Solvent | PEG-400 |
| Temperature | 70–80°C |
| Reaction Time | 1 hour |
| Purification Method | Recrystallization (aqueous AcOH) |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹, C-Cl stretch at 550–600 cm⁻¹) .
- ¹H NMR: Distinguishes substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzothiophene at δ 6.8–7.5 ppm) .
- LC-MS: Confirms molecular weight and purity .
Q. How can researchers introduce functional groups (e.g., halogenated or methoxy substituents) to modify the core structure?
Methodological Answer:
- Substituted Benzaldehydes: React with 4-amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst to form Schiff bases .
- Chlorobenzoyl Chloride: Used in nucleophilic substitution reactions to introduce chloro groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Testing: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Antioxidant Assays: DPPH radical scavenging or FRAP tests for redox activity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict this compound’s reactivity and target interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and NMR chemical shifts .
- Molecular Docking: Use AutoDock Vina to simulate binding affinities with protein targets (e.g., cytochrome P450 or bacterial enzymes) .
Table 2: Example Docking Scores for Analogues
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Triazole-thiol | CYP51 | -9.2 |
| Benzothiophene-deriv | DNA gyrase | -8.7 |
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced potency?
Methodological Answer:
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Batch Consistency: Verify synthesis reproducibility via NMR and LC-MS .
- Assay Validation: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Statistical Analysis: Apply ANOVA or regression models to identify confounding variables .
Q. What advanced experimental designs (e.g., DoE) optimize reaction yields or biological testing?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, catalyst loading) and response surface methodology (RSM) for optimization .
- Flow Chemistry: Implement continuous-flow systems to enhance scalability and control exothermic reactions .
Q. How can stability under physiological or storage conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via HPLC .
- Long-Term Stability: Monitor purity over 6–12 months under accelerated storage conditions (25°C/60% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
